

# Structure-activity relationship of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran

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## Compound of Interest

**Compound Name:** 6-(2-Aminopropyl)-2,3-dihydrobenzofuran

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An In-depth Technical Guide on the Structure-Activity Relationship of **6-(2-Aminopropyl)-2,3-dihydrobenzofuran** and Related Analogues

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationships (SAR) of **6-(2-aminopropyl)-2,3-dihydrobenzofuran** (6-APDB) and its closely related analogues. This document synthesizes pharmacological data, outlines experimental methodologies, and visualizes key concepts to facilitate a comprehensive understanding of this class of novel psychoactive substances (NPS).

## Introduction

**6-(2-Aminopropyl)-2,3-dihydrobenzofuran**, also known as 6-APDB, is a synthetic compound belonging to the phenethylamine and benzofuran classes. It is structurally analogous to the more well-known compound 6-(2-aminopropyl)benzofuran (6-APB), differing by the saturation of the furan ring's double bond.<sup>[1][2]</sup> Both 6-APDB and 6-APB are related to 3,4-methylenedioxymethamphetamine (MDA), a classic entactogen, with the methylenedioxymethyl moiety being replaced by a dihydrobenzofuran or benzofuran ring, respectively.<sup>[2]</sup> The study of the SAR of these compounds is crucial for understanding their pharmacological effects, potential for abuse, and therapeutic applications. These investigations help to elucidate how

subtle changes in molecular structure, such as ring saturation, positional isomerism of the side chain, and N-alkylation, influence interactions with monoamine transporters and receptors.[3]

## Pharmacological Profile of 6-APB and its Analogues

The pharmacological profile of 6-APB and its derivatives is complex, involving interactions with multiple targets in the central nervous system. These compounds primarily act as monoamine releasing agents and have direct activity at serotonin receptors.[4]

### Monoamine Transporter Activity

6-APB and its analogues interact with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, inhibiting reuptake and promoting the release of their respective neurotransmitters.[4][5] This action is a key contributor to their stimulant-like effects. [6] The potency of these compounds as releasing agents is a critical aspect of their SAR. For instance, benzofuran derivatives are generally more potent than MDA both in vitro and in vivo. [5][6]

### Serotonin Receptor Activity

In addition to their effects on monoamine transporters, these compounds are agonists at various serotonin receptors, particularly the 5-HT<sub>2</sub> family (5-HT<sub>2a</sub>, 5-HT<sub>2b</sub>, and 5-HT<sub>2c</sub>).[4][5] 6-APB is a potent full agonist of the serotonin 5-HT<sub>2b</sub> receptor.[1][7] This activity at serotonin receptors contributes to the psychedelic and entactogenic effects observed with these substances. The potent agonism at the 5-HT<sub>2b</sub> receptor is also a concern for potential cardiotoxicity with long-term use.[1][7]

### Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR of 6-APB and its analogues, focusing on how specific structural modifications alter their pharmacological properties.

### Data Presentation

The quantitative data for the SAR of 6-APB and its analogues are summarized in the tables below for easy comparison.

Table 1: In Vitro Monoamine Transporter Activity of 6-APB and Related Compounds

Compound	Target	EC <sub>50</sub> (nM) for Release	IC <sub>50</sub> (μM) for Uptake Inhibition	Reference
6-APB	SERT	36	0.93	[4][5][7]
DAT	10	3.3	[4][5][7]	
NET	14	0.19	[4][5][7]	
5-APB	SERT	19	-	[5]
DAT	31	-	[5]	
NET	14	-	[5]	
MDA	SERT	161	-	[5]
DAT	108	-	[5]	
NET	71	-	[5]	
6-MAPB	SERT	49	-	[5]
DAT	23	-	[5]	
NET	19	-	[5]	
5-MAPB	SERT	49	-	[5]
DAT	23	-	[5]	
NET	19	-	[5]	
MDMA	SERT	123	-	[5]
DAT	70	-	[5]	
NET	71	-	[5]	

Table 2: Serotonin Receptor Binding Affinity and Functional Activity of 6-APB

Receptor	K <sub>i</sub> (nM)	EC <sub>50</sub> (nM)	E <sub>max</sub> (%)	Functional Activity	Reference
5-HT <sub>2a</sub>	970	5900	43	Partial Agonist	[4][7]
5-HT <sub>2B</sub>	3.7	140	70	Potent Agonist	[3][4][7]
5-HT <sub>2C</sub>	270	-	-	Agonist	[3][7]
5-HT <sub>1A</sub>	1500	-	-	-	[7]
α <sub>2</sub> -adrenergic	45	-	-	-	[1][7]
TAAR1 (rat)	50-60	-	-	Agonist	[4]

## Key Structural Modifications

- Saturation of the Furan Ring (6-APB vs. 6-APDB): The saturation of the double bond in the furan ring to form the dihydrobenzofuran derivative (6-APDB) is a key structural modification. [1] While detailed quantitative data for 6-APDB is less available in the provided search results, it is known to be the dihydro-derivative of 6-APB.[1] This structural change is expected to alter the planarity of the ring system, which can affect receptor binding and transporter interactions.
- Positional Isomerism (6-APB vs. 5-APB): The position of the aminopropyl side chain on the benzofuran ring significantly impacts activity. 5-APB is more potent at SERT-mediated release of serotonin compared to 6-APB (EC<sub>50</sub> = 19 nM vs. 36 nM), while 6-APB is more potent at DAT (EC<sub>50</sub> = 10 nM vs. 31 nM).[5] Both isomers are more potent than MDA at all three monoamine transporters.[5] In vivo, 6-APB has been shown to produce a greater increase in locomotor activity than 5-APB, which may be due to its higher potency at DAT and subsequent greater elevation of extracellular dopamine.[5]
- N-Methylation (6-APB vs. 6-MAPB): The addition of a methyl group to the amine (N-methylation) to form 6-MAPB from 6-APB also influences the pharmacological profile. Both 5-MAPB and 6-MAPB are at least three times more potent at DAT, 3.75 times more potent at NET, and up to 2.5 times more potent at SERT than MDMA.[5]

- Enantioselectivity: The aminopropyl side chain contains a chiral center, leading to (R)- and (S)-enantiomers.<sup>[4]</sup> While many commercial samples are racemic, studies on related compounds have shown enantioselective effects. For example, with 5- and 6-MABB, the S-isomers are efficacious releasing agents at SERT, NET, and DAT, whereas the R-isomers are efficacious releasers at SERT but only partial releasers at NET and lack releasing activity at DAT.<sup>[8]</sup>

## Experimental Protocols

The characterization of these compounds involves a variety of in vitro and in vivo assays.

### Radioligand Binding Assays

These assays are used to determine the binding affinity ( $K_i$ ) of a compound for a specific receptor.

- Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes). A competing, unlabeled test compound is added at various concentrations. The amount of radioligand displaced is measured, and from this, the  $IC_{50}$  (concentration of test compound that displaces 50% of the radioligand) is determined. The  $K_i$  is then calculated from the  $IC_{50}$ .
- General Protocol:
  - Prepare cell membranes expressing the receptor of interest.
  - Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [ $^3$ H]-(+)-pentazocine for sigma-1 receptors) and varying concentrations of the unlabeled test compound.<sup>[9]</sup>
  - Separate the bound and free radioligand, typically by rapid filtration through glass fiber filters.<sup>[10]</sup>
  - Quantify the radioactivity of the bound ligand using a scintillation counter.<sup>[11]</sup>
  - Analyze the data using non-linear regression to determine the  $IC_{50}$  and subsequently the  $K_i$  value.<sup>[12]</sup>

## Monoamine Release Assays

These assays measure the ability of a compound to induce the release of monoamines from nerve terminals.

- Principle: Synaptosomes (isolated nerve terminals) are preloaded with a radiolabeled monoamine (e.g., [<sup>3</sup>H]5-HT). The test compound is then added, and the amount of radioactivity released into the supernatant is measured.
- General Protocol:
  - Prepare synaptosomes from specific brain regions (e.g., rat brain).[\[6\]](#)
  - Preload the synaptosomes with a radiolabeled monoamine.
  - Incubate the preloaded synaptosomes with various concentrations of the test compound.
  - Separate the synaptosomes from the supernatant by centrifugation or filtration.
  - Measure the radioactivity in the supernatant to quantify the amount of monoamine released.
  - Calculate the EC<sub>50</sub> value from the dose-response curve.[\[5\]](#)

## In Vitro Functional Assays (Calcium Mobilization)

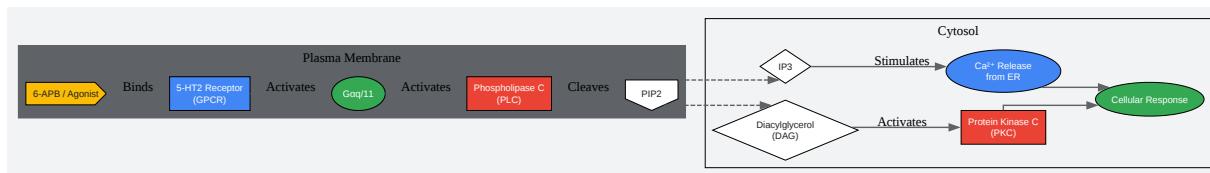
These assays are used to determine the functional activity (e.g., agonism, antagonism) of a compound at a G-protein coupled receptor (GPCR).

- Principle: For Gq-coupled receptors like the 5-HT<sub>2</sub> family, agonist binding leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca<sup>2+</sup>).[\[13\]](#) [\[14\]](#) This change in intracellular Ca<sup>2+</sup> concentration can be measured using a fluorescent calcium indicator.
- General Protocol:
  - Use a cell line stably expressing the receptor of interest (e.g., CHO cells).[\[13\]](#)

- Load the cells with a calcium-sensitive fluorescent dye.
- Add the test compound at various concentrations.
- Measure the change in fluorescence using a fluorometric plate reader.[15]
- Construct a dose-response curve to determine the EC<sub>50</sub> and E<sub>max</sub> values.[15]

## Visualizations

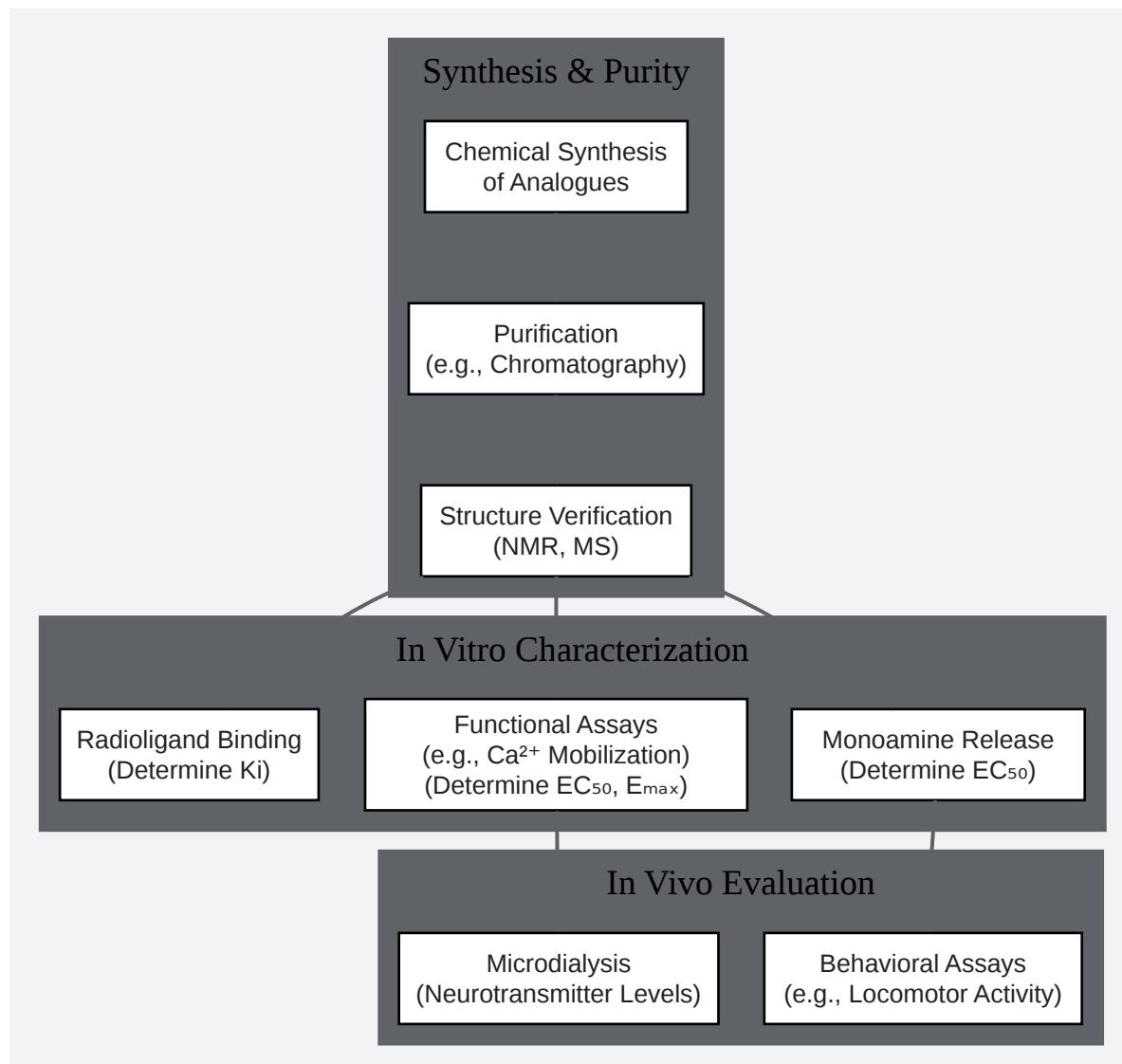
### Signaling Pathways



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Caption: Canonical Gq-coupled signaling pathway for 5-HT<sub>2</sub> receptors.

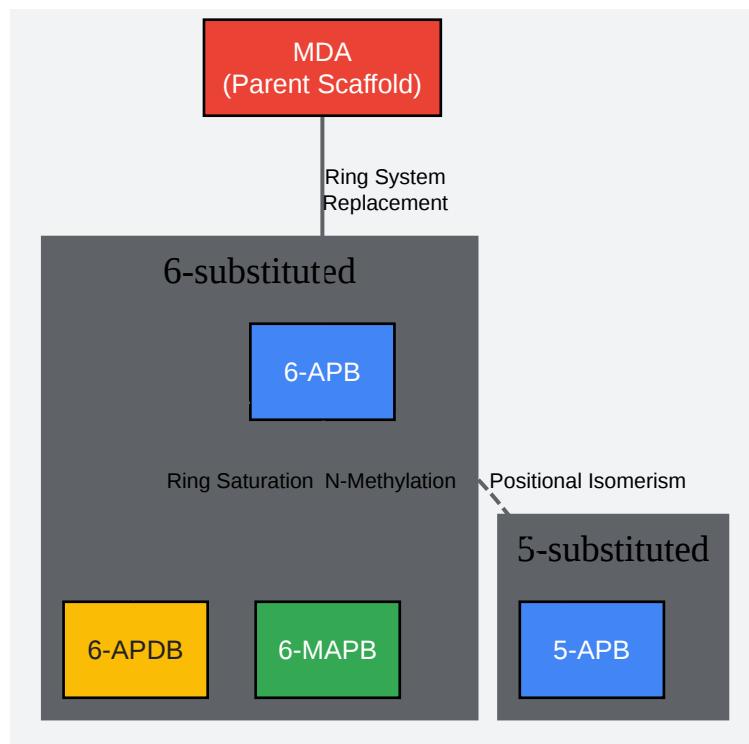
## Experimental Workflows



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Caption: General experimental workflow for NPS characterization.

## Logical Relationships



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Caption: Structural relationships of 6-APB and its analogues.

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